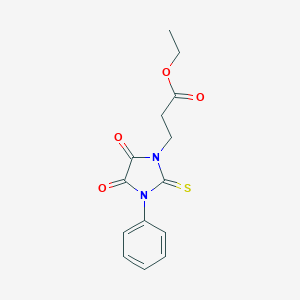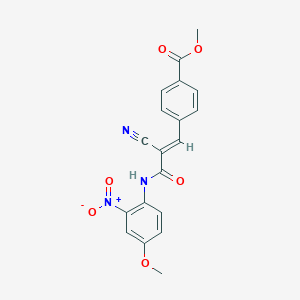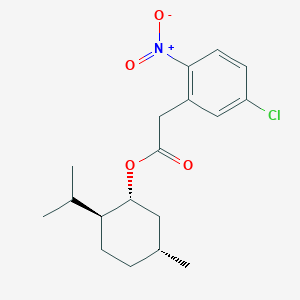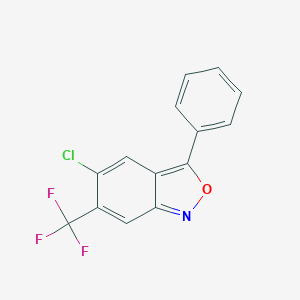
Ethyl3-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl3-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)propanoate, also known as EPIT or ethyl pyruvate thiosemicarbazone, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. This compound is a derivative of ethyl pyruvate, a molecule that has been studied extensively for its anti-inflammatory and antioxidant properties. EPIT has been shown to have similar properties, as well as anti-cancer and anti-microbial effects.
Mechanism of Action
The mechanism of action of Ethyl3-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)propanoate is not fully understood, but it is thought to involve the modulation of several key signaling pathways. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to activate the Nrf2-ARE pathway, which is responsible for the induction of antioxidant enzymes. This compound has also been shown to induce apoptosis in cancer cells, possibly through the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal models of sepsis, this compound has been shown to reduce inflammation and oxidative stress, as well as improve survival rates. In cancer cell lines, this compound has been shown to induce apoptosis and inhibit cell proliferation. This compound has also been shown to have anti-microbial effects, inhibiting the growth of several bacterial strains.
Advantages and Limitations for Lab Experiments
Ethyl3-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)propanoate has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized, making it readily available for use in experiments. This compound has also been shown to be non-toxic at therapeutic doses, making it a safe compound to work with. However, this compound has some limitations for use in lab experiments. It has poor solubility in water, which can make it difficult to work with in certain experimental setups. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on Ethyl3-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)propanoate. One area of interest is the potential use of this compound in the treatment of cancer. Further studies are needed to determine the optimal dosing and administration of this compound for cancer treatment, as well as to identify the specific types of cancer that may be most responsive to this compound. Another area of interest is the potential use of this compound in the treatment of bacterial infections. Further studies are needed to determine the efficacy of this compound against a wider range of bacterial strains, as well as to determine the optimal dosing and administration of this compound for bacterial infections. Finally, further studies are needed to fully elucidate the mechanism of action of this compound, which will aid in the development of more targeted and effective therapeutic applications.
Synthesis Methods
The synthesis of Ethyl3-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)propanoate involves the reaction of ethyl pyruvate with thiosemicarbazide in the presence of acetic acid. The resulting compound is then treated with phenyl isothiocyanate to form the final product. The yield of this synthesis method is around 62%, making it a relatively efficient process.
Scientific Research Applications
Ethyl3-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)propanoate has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory and antioxidant effects, as well as anti-cancer and anti-microbial properties. This compound has been tested in a variety of in vitro and in vivo models, including cancer cell lines, animal models of sepsis, and bacterial infections. These studies have shown promising results, indicating that this compound may be a useful therapeutic agent in the treatment of a variety of diseases.
properties
Molecular Formula |
C14H14N2O4S |
|---|---|
Molecular Weight |
306.34 g/mol |
IUPAC Name |
ethyl 3-(4,5-dioxo-3-phenyl-2-sulfanylideneimidazolidin-1-yl)propanoate |
InChI |
InChI=1S/C14H14N2O4S/c1-2-20-11(17)8-9-15-12(18)13(19)16(14(15)21)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
InChI Key |
HQXYEQJJYJYEAT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCN1C(=O)C(=O)N(C1=S)C2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)CCN1C(=O)C(=O)N(C1=S)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(2-Imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-methylbenzoate](/img/structure/B307082.png)
![2-Chloro-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl benzenesulfonate](/img/structure/B307083.png)

![5-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenyl 4-methylbenzoate](/img/structure/B307085.png)
![[4-(2-Cyano-3-{3-nitroanilino}-3-oxo-1-propenyl)phenoxy]acetic acid](/img/structure/B307087.png)




![N-[(5-(5-bromo-2-methoxyphenyl)-2-(2-chlorophenyl)-1,3,4-thiadiazol-3(2H)-yl)(imino)methyl]-1-naphthamide](/img/structure/B307095.png)
![4-[3-Acetyl-5-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]-2-bromo-6-ethoxyphenyl 4-methylbenzenesulfonate](/img/structure/B307096.png)
![2,6-ditert-butyl-4-[piperidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B307098.png)
![3-Acetyl-2-[3-(benzyloxy)phenyl]-5-(1-naphthyl)-2,3-dihydro-1,3,4-oxadiazole](/img/structure/B307099.png)
![2-[3-Acetyl-5-(3-chlorophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 1-naphthylmethyl ether](/img/structure/B307101.png)